1-Hydroxyxanthine dihydrate 1-Hydroxyxanthine dihydrate
Brand Name: Vulcanchem
CAS No.: 64038-48-8
VCID: VC1614383
InChI: InChI=1S/C5H4N4O3.2H2O/c10-4-2-3(7-1-6-2)8-5(11)9(4)12;;/h1,12H,(H,6,7)(H,8,11);2*1H2
SMILES: C1=NC2=C(N1)C(=O)N(C(=O)N2)O.O.O
Molecular Formula: C5H8N4O5
Molecular Weight: 204.14 g/mol

1-Hydroxyxanthine dihydrate

CAS No.: 64038-48-8

Cat. No.: VC1614383

Molecular Formula: C5H8N4O5

Molecular Weight: 204.14 g/mol

* For research use only. Not for human or veterinary use.

1-Hydroxyxanthine dihydrate - 64038-48-8

Specification

CAS No. 64038-48-8
Molecular Formula C5H8N4O5
Molecular Weight 204.14 g/mol
IUPAC Name 1-hydroxy-3,7-dihydropurine-2,6-dione;dihydrate
Standard InChI InChI=1S/C5H4N4O3.2H2O/c10-4-2-3(7-1-6-2)8-5(11)9(4)12;;/h1,12H,(H,6,7)(H,8,11);2*1H2
Standard InChI Key UOQDMGNYCVWWDE-UHFFFAOYSA-N
SMILES C1=NC2=C(N1)C(=O)N(C(=O)N2)O.O.O
Canonical SMILES C1=NC2=C(N1)C(=O)N(C(=O)N2)O.O.O

Introduction

Chemical Structure and Properties

Molecular Structure

1-Hydroxyxanthine has a purine-based structure with hydroxylation at the N1 position, distinguishing it from other hydroxylated xanthines such as 3-hydroxyxanthine and 7-hydroxyxanthine. The basic structure consists of fused pyrimidine and imidazole rings, with carbonyl groups at positions 2 and 6, and the characteristic hydroxy group at position 1 .

Physical and Chemical Properties

The physical and chemical properties of 1-hydroxyxanthine dihydrate differ somewhat from the anhydrous form due to the presence of two water molecules in its crystal structure. Table 1 summarizes the key properties of 1-hydroxyxanthine dihydrate compared with the anhydrous form.

Table 1: Physical and Chemical Properties of 1-Hydroxyxanthine and Its Dihydrate Form

Property1-Hydroxyxanthine1-Hydroxyxanthine Dihydrate
Molecular FormulaC5H4N4O3C5H4N4O3·2H2O
Molecular Weight168.11 g/mol204.14 g/mol
AppearanceWhite crystalline powderWhite crystalline powder
SolubilityPoorly soluble in waterMore soluble in water than anhydrous form
Melting PointHigher than dihydrateLower than anhydrous form (typically dehydrates before melting)
CAS Number1932-15-664038-48-8

Spectroscopic Characteristics

The identification and characterization of 1-hydroxyxanthine dihydrate can be accomplished through various spectroscopic techniques. The hydroxylation at the N1 position creates distinct spectroscopic signatures that differentiate it from other xanthine derivatives. Nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are particularly useful for structural elucidation.

Synthesis and Preparation Methods

Several synthetic approaches have been developed for the preparation of 1-hydroxyxanthine and its dihydrate form. The synthesis typically involves the modification of existing purine structures or the construction of the purine ring system with appropriate substituents.

Direct Hydroxylation Methods

One approach to synthesizing 1-hydroxyxanthine involves the direct N-hydroxylation of xanthine derivatives. This method often utilizes oxidizing agents such as hydrogen peroxide in the presence of suitable catalysts. The resulting compound can be crystallized as the dihydrate form under appropriate conditions .

Biological Activity and Applications

Comparison with Other Xanthine Derivatives

1-Hydroxyxanthine dihydrate exhibits distinctive properties compared to related compounds such as 7-hydroxyxanthine and 3-hydroxyxanthine. Table 2 provides a comparative analysis of these hydroxylated xanthines.

Table 2: Comparative Analysis of Hydroxylated Xanthine Derivatives

Property1-Hydroxyxanthine7-Hydroxyxanthine3-Hydroxyxanthine
Position of HydroxylationN1N7N3
StabilityModerateCan rearrange to uric acid High
TautomerismLess pronouncedSignificantModerate
Biological ActivityCaf1 nuclease inhibitor Related to uric acid metabolismVarious enzymatic interactions
Retention Volume (Dowex-50, 0.05N HCl)185 ml48 ml84 ml

Analytical Methods for Detection and Quantification

Chromatographic Analysis

Ion-exchange chromatography has proven effective for the separation and quantification of 1-hydroxyxanthine dihydrate from biological samples and reaction mixtures. Using Dowex-50 columns with appropriate elution conditions, 1-hydroxyxanthine can be effectively separated from other xanthine derivatives. When eluted with 0.05 N HCl, 1-hydroxyxanthine appears at a retention volume of approximately 185 ml, compared to 48 ml for 7-hydroxyxanthine and 84 ml for 3-hydroxyxanthine .

Spectroscopic Methods

UV-visible spectroscopy provides a straightforward method for the identification and quantification of 1-hydroxyxanthine dihydrate. The compound exhibits characteristic absorption bands that distinguish it from other xanthine derivatives, facilitating its detection in complex mixtures.

Structure-Activity Relationships

The position of the hydroxyl group in xanthine derivatives significantly influences their chemical behavior and biological activity. In 1-hydroxyxanthine, the hydroxylation at the N1 position creates distinct electronic properties that affect its interaction with enzymatic targets.

Tautomerism and Reactivity

Like other hydroxylated purines, 1-hydroxyxanthine can exist in multiple tautomeric forms. This tautomerism influences its reactivity and binding properties in biological systems. The N-hydroxy group at position 1 can participate in various reactions, including oxidation-reduction processes and the formation of coordination complexes with metal ions .

Comparison with Uric Acid

Table 3: Comparison of 1-Hydroxyxanthine Dihydrate and Uric Acid

Feature1-Hydroxyxanthine DihydrateUric Acid
Molecular FormulaC5H4N4O3·2H2OC5H4N4O3
Functional Group at Position 1HydroxylCarbonyl
Oxidation StateLowerHigher
Solubility in WaterHigher (as dihydrate)Lower
Primary Biological RoleEnzyme inhibitionEnd product of purine metabolism
Biochemical TargetCaf1 nuclease Various (implicated in gout)

Research Applications and Future Directions

Future Research Directions

Future research on 1-hydroxyxanthine dihydrate is likely to explore:

  • Structure-activity relationship studies to optimize inhibitory effects

  • Development of more potent and selective derivatives

  • Investigation of potential applications in RNA-based diseases

  • Exploration of synergistic effects with other therapeutic agents

  • Detailed mechanistic studies of enzyme inhibition

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